Cefoperazone Impurity B is a significant byproduct associated with the antibiotic cefoperazone, which is a third-generation cephalosporin antibiotic widely used for treating various bacterial infections. The presence of impurities like Cefoperazone Impurity B is critical to study as they can impact the safety, efficacy, and stability of the pharmaceutical product. Understanding these impurities aids in ensuring the quality of cefoperazone formulations during production and storage.
The synthesis of Cefoperazone Impurity B typically involves several steps that begin with the fermentation process to produce the core cephalosporin structure. This is followed by chemical modifications to introduce specific functional groups, leading to the formation of cefoperazone and its impurities.
Cefoperazone Impurity B has a complex molecular structure characterized by multiple functional groups that contribute to its chemical properties. The structural representation includes a beta-lactam ring typical of cephalosporins, along with additional side chains that define its unique characteristics.
Cefoperazone Impurity B can participate in various chemical reactions:
The specific products formed depend on reaction conditions and reagents used .
Cefoperazone Impurity B does not exhibit direct antibacterial activity but plays a role in understanding the degradation pathways of cefoperazone itself. The mechanism involves:
Relevant data regarding these properties are essential for quality control during manufacturing processes .
Cefoperazone Impurity B has several scientific applications:
Cefoperazone Impurity B is a structurally defined degradation product or process-related impurity of the broad-spectrum antibiotic cefoperazone sodium. It is designated as a specified impurity in pharmacopeial monographs (e.g., European Pharmacopoeia) and must be monitored during drug manufacturing and storage. The compound bears the Chemical Abstracts Service (CAS) number 711590-76-4 (with variants such as 711598-76-4 also reported), reflecting inconsistencies in regulatory databases [4] [10]. Its molecular formula is C₂₅H₂₇N₉O₈S₂, with a molecular weight of 645.67 g/mol [4]. As a zwitterionic molecule, it contains both acidic (carboxylic acid) and basic (tetrazole) functional groups, influencing its solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) [10].
Table 1: Key Identifiers of Cefoperazone Impurity B
Property | Value |
---|---|
CAS Number | 711590-76-4 / 711598-76-4† |
Molecular Formula | C₂₅H₂₇N₉O₈S₂ |
Molecular Weight | 645.67 g/mol |
IUPAC Name | (6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Synonyms | Cefoperazone EP Impurity B |
Purity Specifications | >95% (HPLC) |
†CAS number variability reflects discrepancies in regulatory sources [4] [5].
The molecular architecture of Cefoperazone Impurity B centers on a β-lactam ring fused to a dihydrothiazine ring, forming the core 5-thia-1-azabicyclo[4.2.0]oct-2-ene system characteristic of cephalosporins [7]. Key structural features include:
Cefoperazone Impurity B is a critical quality attribute monitored under International Council for Harmonisation (ICH) Q3A/B guidelines, which mandate identification and quantification of impurities exceeding thresholds (e.g., 0.10% for daily doses ≤2g/day) [3] [9]. Its roles include:
Table 2: Analytical and Regulatory Specifications
Parameter | Requirement |
---|---|
Analytical Use | HPLC/CE reference standard |
Purity | ≥95% (HPLC) |
Pharmacopeial Role | EP-specified impurity |
Testing Context | Stability studies, ANDA/DMF filings |
Threshold | ≤0.15% (ICH Q3B) |
Advanced analytical techniques for detection include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: